6-Fluoro-1-methoxycyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1-methoxycyclohex-1-ene is an organic compound characterized by a fluorine atom and a methoxy group attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methoxycyclohex-1-ene typically involves the fluorination of 1-methoxycyclohexene. One common method is the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method employs micro packed-bed reactors filled with Lewis acid catalysts, allowing for precise control over reaction conditions and minimizing side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-1-methoxycyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into 6-fluorocyclohexanol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for methoxy substitution, or lithium aluminum hydride for fluorine substitution.
Major Products Formed
Oxidation: 6-Fluorocyclohexanone or 6-fluorocyclohexanoic acid.
Reduction: 6-Fluorocyclohexanol.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-1-methoxycyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 6-Fluoro-1-methoxycyclohex-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The methoxy group can influence the compound’s lipophilicity and bioavailability, facilitating its passage through biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoro-1-methylcyclohex-1-ene
- 6-Fluoro-1-ethoxycyclohex-1-ene
- 6-Fluoro-1-chlorocyclohex-1-ene
Uniqueness
6-Fluoro-1-methoxycyclohex-1-ene is unique due to the presence of both a fluorine atom and a methoxy group on the cyclohexene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds with different substituents .
Eigenschaften
CAS-Nummer |
108161-26-8 |
---|---|
Molekularformel |
C7H11FO |
Molekulargewicht |
130.16 g/mol |
IUPAC-Name |
6-fluoro-1-methoxycyclohexene |
InChI |
InChI=1S/C7H11FO/c1-9-7-5-3-2-4-6(7)8/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
BDULKGDAGKVTKD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CCCCC1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.